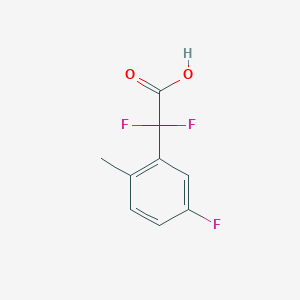
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is an organic compound characterized by the presence of multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with difluoromethyl lithium, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to inhibition or activation of specific biochemical pathways .
類似化合物との比較
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
Comparison: 2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is unique due to the presence of both difluoro and fluoro-methylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
生物活性
2,2-Difluoro-2-(5-fluoro-2-methylphenyl)acetic acid is a fluorinated compound with potential applications in medicinal chemistry, particularly in the context of cancer therapy and anti-inflammatory treatments. Its structural similarity to established drugs like Gemcitabine highlights its relevance in the pharmaceutical domain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H9F3O2
- Molecular Weight : Approximately 204.15 g/mol
- Structural Features : Contains two fluorine atoms and a phenyl group substituted with a methyl group and an additional fluorine atom, enhancing its lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cyclooxygenase Enzymes : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses.
- Binding Affinity : Interaction studies indicate that this compound has significant binding affinity to various enzymes and receptors, potentially modulating biochemical pathways related to inflammation and cancer progression .
- Fluorine Substitution Effects : The presence of fluorine atoms enhances the compound's ability to form stable complexes with proteins, which may lead to selective inhibition or activation of specific pathways .
Anti-Cancer Properties
The compound's structural resemblance to Gemcitabine positions it as a potential candidate for cancer therapy. Studies have shown that compounds with similar fluorinated structures can exhibit significant anti-tumor activity by interfering with nucleoside metabolism .
Anti-Inflammatory Effects
Research indicates that this compound may serve as an anti-inflammatory agent due to its COX inhibition properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Study on COX Inhibition
In a controlled study, the compound was tested for its ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations lead to more significant reductions in enzyme activity. The IC50 values were comparable to those of known non-steroidal anti-inflammatory drugs (NSAIDs).
Pharmacokinetic Studies
Pharmacokinetic evaluations revealed that the compound exhibits favorable absorption characteristics, with studies indicating a potential for enhanced oral bioavailability when co-administered with enzyme inhibitors like 3,4,5,6-Tetrahydrouridine (THU), which reduces first-pass metabolism effects seen with similar compounds .
Summary of Experimental Data
特性
IUPAC Name |
2,2-difluoro-2-(5-fluoro-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(10)4-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZMLBGGPNICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














